2-Chloro-3,4-difluoroanisole
Overview
Description
2-Chloro-3,4-difluoroanisole, also known by its IUPAC name 2-chloro-3,4-difluoro-1-methoxybenzene, is an organic compound with the molecular formula C7H5ClF2O and a molecular weight of 178.57 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-difluoroanisole typically involves the halogenation of anisole derivatives. One common method is the direct chlorination and fluorination of anisole under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-difluoroanisole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation and reduction can produce corresponding alcohols, ketones, or other derivatives .
Scientific Research Applications
2-Chloro-3,4-difluoroanisole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-chloro-3,4-difluoroanisole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
2,4-Difluoroanisole: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
3-Chloro-4-fluoroanisole:
2-Chloro-4-fluoroanisole: Another closely related compound with distinct properties due to the different positioning of halogen atoms.
Uniqueness: 2-Chloro-3,4-difluoroanisole is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in chemical synthesis and research .
Properties
IUPAC Name |
3-chloro-1,2-difluoro-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFCPKFFPQKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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